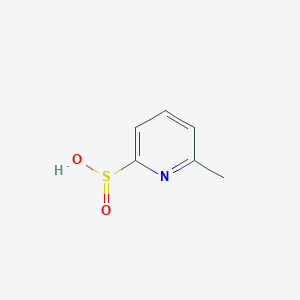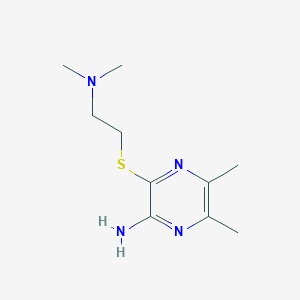
3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine is a complex organic compound with a unique structure that includes a pyrazine ring substituted with dimethylamino and thioethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethylpyrazine with 2-(dimethylamino)ethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiourea under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazine derivatives with various functional groups replacing the dimethylamino or thioethyl groups.
Aplicaciones Científicas De Investigación
3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The dimethylamino and thioethyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-((2-(Dimethylamino)ethyl)thio)ethanol: A related compound with similar functional groups but a different core structure.
2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline: Another compound with a similar thioethyl group but a quinoline core.
Uniqueness
3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its combination of dimethylamino and thioethyl groups makes it versatile for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H18N4S |
|---|---|
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
3-[2-(dimethylamino)ethylsulfanyl]-5,6-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C10H18N4S/c1-7-8(2)13-10(9(11)12-7)15-6-5-14(3)4/h5-6H2,1-4H3,(H2,11,12) |
Clave InChI |
PACZNURJRHHBJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=N1)N)SCCN(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


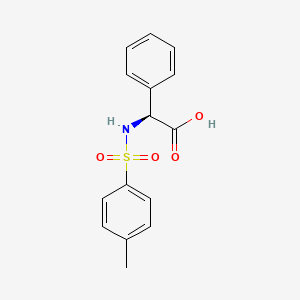
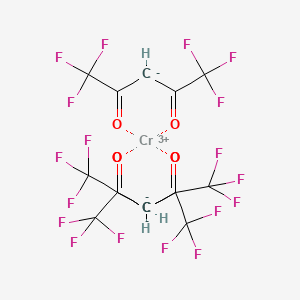

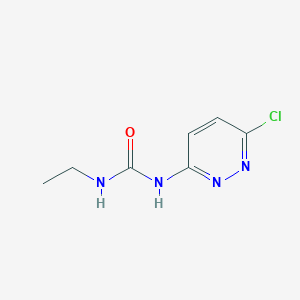
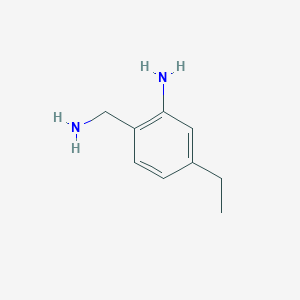
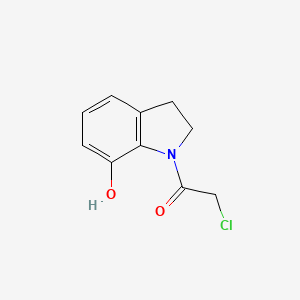
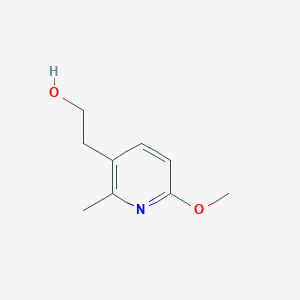


![1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone](/img/structure/B15248021.png)

